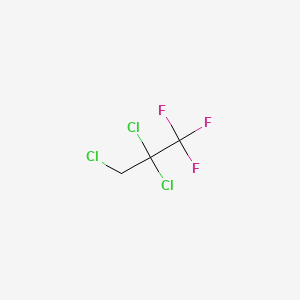

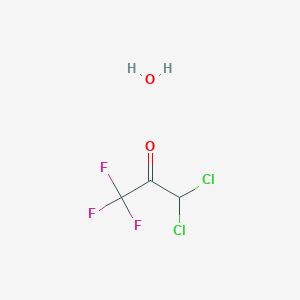

3,3-Dichloro-1,1,1-trifluoroacetone hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related trifluoroacetone compounds and their derivatives, which can provide insights into the properties and reactivity of similar compounds. For instance, trifluoroacetone itself is a precursor to various fluoroorganic compounds and is known for its ability to undergo reactions that introduce the trifluoromethyl group into other molecules .

Synthesis Analysis

The synthesis of trifluoroacetone and its derivatives can be achieved through several methods. One of the earliest methods involves the decarboxylation of ethyl 4,4,4-trifluoro-3-oxobutanoate. Another approach is the reaction of trifluoroacetic acid with methylmagnesium iodide to yield trifluoroacetone in moderate yield. The use of the Ruppert–Prakash reagent (TMSCF3) with ethyl acetate in the presence of cesium fluoride also yields trifluoroacetone. Additionally, a Cu(I)-catalyzed reaction between sodium trifluoroacetate and acetyl chloride can be used to synthesize trifluoroacetone .

Molecular Structure Analysis

The molecular structure of trifluoroacetone and its hydrates or hemiacetals is not directly discussed in the provided papers. However, the structure of trifluoroacetone itself is known to be a valuable building block for the synthesis of various fluoroorganics due to the presence of the trifluoromethyl group, which imparts unique physical and chemical properties to the molecules .

Chemical Reactions Analysis

Trifluoroacetone and its derivatives participate in a variety of chemical reactions. For example, trifluoroacetaldehyde ethyl hemiacetal or hydrate reacts with enamines and imines derived from various methyl ketones to produce beta-hydroxy-beta-trifluoromethyl ketones in high yields. This reaction demonstrates the reactivity of trifluoroacetone derivatives in forming carbon-carbon bonds and introducing the trifluoromethyl group into other molecules . Additionally, trifluoroacetone is known to trimerize in the presence of bases, leading to configurationally labile tetrahydro-2H-pyran diols, which are structurally close to fluorinated carbohydrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetone include a boiling point of 21.5–22.5 °C and a density of 1.282 g/mL. It is soluble in water, ether, chloroform, and other organic solvents. Trifluoroacetone is typically supplied as a colorless liquid and should be purified by distillation. It is recommended to handle it with care to avoid contact with skin and eyes, and to store it in a dry and well-

Applications De Recherche Scientifique

Application 1: Synthesis of Panomifene

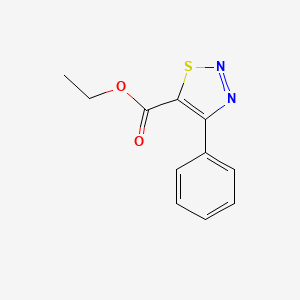

- Summary of the Application: 3,3-Dichloro-1,1,1-trifluoroacetone hydrate is used as a reagent to synthesize Panomifene . Panomifene is an analogue to tamoxifen , an antiestrogen currently used as a therapeutic agent against breast cancer .

Application 2: Synthesis of Fused Pyrazine Derivative

Safety And Hazards

Propriétés

IUPAC Name |

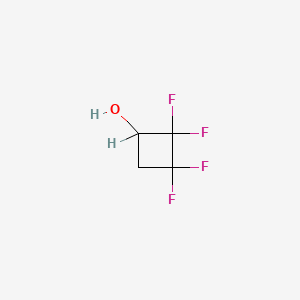

3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKWOQVHQYTNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381236 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

CAS RN |

1049731-87-4 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.